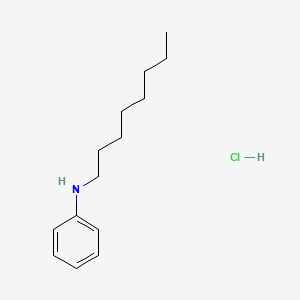![molecular formula C15H13ClN4OS B14148169 4-[2-[(2-Chlorophenoxy)methyl]-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine CAS No. 263386-04-5](/img/structure/B14148169.png)
4-[2-[(2-Chlorophenoxy)methyl]-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-[(2-Chlorophenoxy)methyl]-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine is a complex organic compound with the molecular formula C15H13ClN4OS. It is known for its unique structure, which includes a pyrimidine ring, a thiazole ring, and a chlorophenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[(2-Chlorophenoxy)methyl]-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine typically involves multiple steps. One common method includes the reaction of 2-chlorophenol with formaldehyde and thiazole derivatives under controlled conditions to form the intermediate compound. This intermediate is then reacted with pyrimidine derivatives to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. Advanced techniques like continuous flow reactors may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[2-[(2-Chlorophenoxy)methyl]-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols; reactions often require a polar aprotic solvent.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole or pyrimidine derivatives.
Substitution: Formation of substituted chlorophenoxy derivatives.
Scientific Research Applications
4-[2-[(2-Chlorophenoxy)methyl]-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-[(2-Chlorophenoxy)methyl]-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(5-Chloro-2-methoxyphenyl)pyrimidin-2-amine: Shares a similar pyrimidine structure but differs in the substituents on the phenyl ring.
2-({5-CHLORO-2-[(2-METHOXY-4-MORPHOLIN-4-YLPHENYL)AMINO]PYRIMIDIN-4-YL: Contains a morpholine ring and is used in different biochemical applications.
Uniqueness
4-[2-[(2-Chlorophenoxy)methyl]-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine is unique due to its combination of a thiazole ring and a chlorophenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
263386-04-5 |
|---|---|
Molecular Formula |
C15H13ClN4OS |
Molecular Weight |
332.8 g/mol |
IUPAC Name |
4-[2-[(2-chlorophenoxy)methyl]-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C15H13ClN4OS/c1-9-14(11-6-7-18-15(17)20-11)22-13(19-9)8-21-12-5-3-2-4-10(12)16/h2-7H,8H2,1H3,(H2,17,18,20) |
InChI Key |
SVUIYNKSDCANAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)COC2=CC=CC=C2Cl)C3=NC(=NC=C3)N |
solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,8-Dihydro-2-(4-formyl-1-piperazinyl)-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14148093.png)
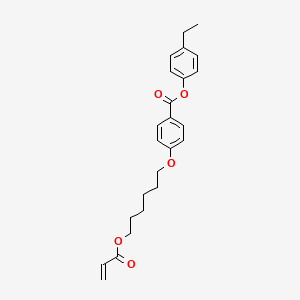
![N-(2-{[(4-Chlorophenyl)methyl]amino}pyridin-3-yl)-2-nitrobenzamide](/img/structure/B14148110.png)
![3-hydroxy-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-1-[3-(morpholin-4-yl)propyl]-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14148118.png)
![1-[4-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]ethanone](/img/structure/B14148121.png)

![N'-[(E)-(4-chlorophenyl)methylidene]-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbohydrazide](/img/structure/B14148144.png)
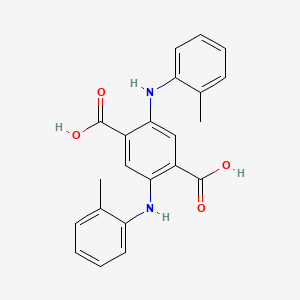
![2-Methyl-1-phenyl-3-{[2-(piperidin-1-yl)ethyl]sulfanyl}propan-1-one](/img/structure/B14148155.png)
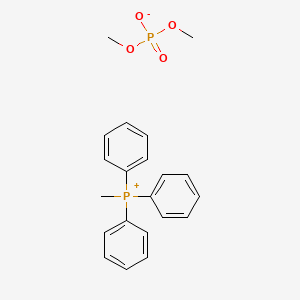

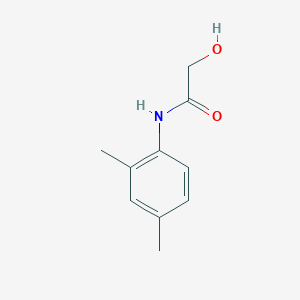
![4-({[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl]oxy}methyl)-7-methoxy-2H-chromen-2-one](/img/structure/B14148177.png)
